N-(4-Isobutoxybenzyl)-3-methylaniline
Overview
Description
N-(4-Isobutoxybenzyl)-3-methylaniline is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Dielectric Properties in Liquid Crystal Systems
N-(4-Isobutoxybenzyl)-3-methylaniline and its derivatives have been studied for their dielectric properties, particularly in liquid crystal systems. For instance, a study by S. A. Syrbu et al. (2021) focused on the dielectric properties of a system combining 4-n-pentyloxybenzoic acid with N-(4-n-butyloxybenzylidene)-4’-methylaniline. They found that the dielectric anisotropy of the system changes its sign during nematic subphase transitions, indicating potential utility in advanced material science, especially in the field of liquid crystals.
2. Role in Organic Synthesis
Compounds related to this compound are useful in organic synthesis. For example, T. Vivekanand et al. (2015) investigated the use of N-(2-Aminobenzylidene)-4-methylanilines, a closely related compound, in the synthesis of 3-unsubstituted-2-aroylindoles, demonstrating its utility as a precursor in synthesizing complex organic molecules. This work is outlined in their study, "N-(2-Aminobenzylidene)-4-methylanilines—stable and cheap alternate for 2-aminobenzaldehydes: concise synthesis of 3-unsubstituted-2-aroylindoles" (Vivekanand et al., 2015).
3. Photoredox Catalysis
Another application of related compounds is in photoredox catalysis. For instance, N-hydroxyphthalimide, used in conjunction with N-methylanilines, has been shown to facilitate [4+1] radical cyclization reactions, as demonstrated in the study "N-Hydroxyphthalimide: a new photoredox catalyst for [4+1] radical cyclization of N-methylanilines with isocyanides" by A. Yadav and L. Yadav (2016) (Yadav & Yadav, 2016).
Properties
IUPAC Name |
3-methyl-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-16(8-10-18)12-19-17-6-4-5-15(3)11-17/h4-11,14,19H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYHHEUWZOUUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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